Product packaging for 2-Amino-3-bromo-5-chlorobenzohydrazide(Cat. No.:)

2-Amino-3-bromo-5-chlorobenzohydrazide

Cat. No.: B12110908
M. Wt: 264.51 g/mol
InChI Key: LTMCUXOETNGWNE-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-chlorobenzohydrazide is a multifunctional aromatic hydrazide derivative of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a hydrazide group (-CONHNH2) and an ortho-amino halogen-substituted benzene ring, making it a versatile scaffold for constructing more complex molecules. The presence of the hydrazide functionality allows it to readily form hydrazone derivatives by condensing with aldehydes and ketones . Hydrazone compounds possessing the azometine (-NHN=CH-) proton are an important class in development of novel compounds and have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antitumoral effects . This compound serves as a key synthetic intermediate, or "building block," for the preparation of various heterocyclic systems such as 1,3,4-oxadiazoles and 4-thiazolidinones, which are privileged structures in the search for new bioactive agents . The specific substitution pattern on the benzohydrazide core is critical for its research value. The bromo and chloro substituents can be utilized in metal-catalyzed cross-coupling reactions to diversify the molecular structure, while the amine group provides a handle for further functionalization through amide bond formation or other reactions. This combination of features makes this compound a valuable precursor in developing small molecules for biochemical screening and investigating structure-activity relationships (SAR) . Researchers employ this compound in projects aimed at discovering new inhibitors for various diseases. Handling of this material should be conducted by qualified professionals in a controlled laboratory setting. This product is intended for research applications only and is not classified as a drug or consumer product. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClN3O B12110908 2-Amino-3-bromo-5-chlorobenzohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrClN3O

Molecular Weight

264.51 g/mol

IUPAC Name

2-amino-3-bromo-5-chlorobenzohydrazide

InChI

InChI=1S/C7H7BrClN3O/c8-5-2-3(9)1-4(6(5)10)7(13)12-11/h1-2H,10-11H2,(H,12,13)

InChI Key

LTMCUXOETNGWNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)N)Br)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

A theoretical FT-IR analysis of 2-Amino-3-bromo-5-chlorobenzohydrazide would be expected to reveal characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine (-NH₂) and the hydrazide (-NHNH₂) moieties would likely appear in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) group of the hydrazide is expected to show a strong absorption band, typically in the range of 1680-1630 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration would also be present. The presence of halogen substituents (Br and Cl) would result in absorptions in the lower frequency (fingerprint) region, typically below 1000 cm⁻¹.

Hypothetical FT-IR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine & Hydrazide) 3400-3200
Aromatic C-H Stretch 3100-3000
C=O Stretch (Amide I) 1680-1630
N-H Bend (Amide II) 1650-1550
Aromatic C=C Stretch 1600-1450
C-N Stretch 1400-1200
C-Cl Stretch 850-550

Note: This table is predictive and not based on experimental results.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy would provide complementary information to FT-IR. While the polar carbonyl group would show a weak Raman signal, the non-polar aromatic ring C=C stretching vibrations would be expected to produce strong Raman bands. The C-Br and C-Cl bonds are also expected to be Raman active. A comparative analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

In a hypothetical ¹H NMR spectrum of this compound, the protons on the aromatic ring would appear as distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). The exact chemical shifts would be influenced by the electronic effects of the amino, bromo, and chloro substituents. The protons of the -NH₂ and -NHNH₂ groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The coupling patterns (e.g., doublets, triplets) between adjacent aromatic protons would be crucial for determining their relative positions on the benzene ring.

Predicted ¹H NMR Data for this compound

Proton Environment Predicted Chemical Shift (δ ppm) Multiplicity
Aromatic H 6.0 - 8.0 d, s
Amine (-NH₂) Variable (Broad) s

Note: This table is predictive and not based on experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

A ¹³C NMR spectrum would confirm the carbon skeleton of the molecule. The carbonyl carbon of the hydrazide would be expected to appear significantly downfield (δ 160-180 ppm). The aromatic carbons would resonate in the region of δ 100-150 ppm. The specific chemical shifts of the aromatic carbons would be influenced by the attached substituents (amino, bromo, chloro, and hydrazide groups), which can be predicted using empirical additivity rules, but would require experimental verification for accurate assignment.

Predicted ¹³C NMR Data for this compound

Carbon Environment Predicted Chemical Shift (δ ppm)
Carbonyl (C=O) 160 - 180
Aromatic C-NH₂ 140 - 150
Aromatic C-Cl 125 - 135
Aromatic C-Br 110 - 120

Note: This table is predictive and not based on experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Assignment

Two-dimensional NMR techniques would be essential for the unambiguous assignment of all proton and carbon signals, especially for a molecule with a substituted aromatic ring.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the aromatic protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between each proton and the carbon to which it is directly attached. sdsu.eduresearchgate.net This would definitively link the proton signals to their corresponding carbon signals.

Without experimental data from these 2D NMR experiments, a definitive structural confirmation and assignment of the spectral data for this compound is not possible.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like hydrazides, allowing for the analysis of intact molecular ions with minimal fragmentation. In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent, often a mixture of methanol (B129727) or acetonitrile (B52724) and water, and introduced into the mass spectrometer. The sample is then ionized, commonly forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govresearchgate.net For halogenated compounds, the negative ion mode is often utilized. umb.edu

Analysis of related halogenated aromatic compounds by ESI-MS often reveals the formation of various adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, which can further aid in the confirmation of the molecular weight. uni.luuni.lu The resulting mass-to-charge ratio (m/z) values are characteristic of the compound.

Interactive Table: Predicted ESI-MS Adducts for this compound (C₇H₇BrClN₃O)

AdductIon FormulaPredicted m/zIonization Mode
[M+H]⁺[C₇H₈BrClN₃O]⁺263.9721Positive
[M+Na]⁺[C₇H₇BrClN₃NaO]⁺285.9540Positive
[M+K]⁺[C₇H₇BrClKN₃O]⁺301.9280Positive
[M-H]⁻[C₇H₆BrClN₃O]⁻261.9564Negative

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with very high precision, typically to four or more decimal places. This accuracy is crucial for unequivocally determining the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions.

For this compound, HRMS would be used to verify its elemental formula, C₇H₇BrClN₃O. The experimentally measured mass would be compared against the theoretically calculated monoisotopic mass. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed chemical formula. umb.edu This technique is a cornerstone in the characterization of new chemical substances.

Interactive Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₇BrClN₃O
Calculated Monoisotopic Mass (Da)262.9648
Hypothetical Measured Mass (Da)262.9651
Mass Difference (ppm)1.14

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the most powerful methods for elucidating the three-dimensional structure of crystalline solids.

Single-Crystal X-ray Diffraction (SC-XRD) provides the definitive, atom-by-atom structure of a molecule. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically transformed into a three-dimensional model of the electron density within the crystal. This model reveals precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Furthermore, SC-XRD elucidates how individual molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π–π stacking. nih.gov For hydrazone derivatives, which are structurally related to hydrazides, detailed SC-XRD studies have successfully determined their molecular geometry and hydrogen-bonding networks. nih.govresearchgate.net The data obtained for a closely related hydrazone illustrates the detailed structural information that can be obtained. nih.gov

Interactive Table: Crystallographic Data for a Related Hydrazone Derivative nih.gov

ParameterValue
CompoundN′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.221 (4)
b (Å)9.642 (3)
c (Å)15.908 (5)
β (°)97.537 (5)
Volume (ų)1706.3 (10)
Z (molecules/unit cell)4

While SC-XRD analyzes a single crystal, Powder X-ray Diffraction (PXRD) is used to characterize a bulk, microcrystalline sample. This technique is crucial for confirming that the bulk of a synthesized material possesses the same crystal structure as the single crystal used for SC-XRD analysis. mdpi.com It is also invaluable when growing large single crystals is not feasible. cardiff.ac.uk

The PXRD experiment generates a diffraction pattern that serves as a fingerprint for a specific crystalline phase. This experimental pattern is typically compared to a pattern simulated from the SC-XRD data. A match between the two patterns confirms the phase purity of the bulk sample. mdpi.com

Elemental Analysis (C, H, N, Halogen) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and halogens) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values is a primary indicator of sample purity. This method is a standard procedure for the characterization of newly synthesized organic compounds.

Interactive Table: Elemental Analysis Data for this compound (C₇H₇BrClN₃O)

ElementTheoretical %Found % (Hypothetical)
Carbon (C)31.7831.81
Hydrogen (H)2.672.65
Nitrogen (N)15.8915.86

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of auxochromes. For an aromatic compound like this compound, the UV-Vis spectrum is expected to be influenced by the electronic properties of the benzene ring and its various substituents.

Detailed Research Findings

Direct experimental UV-Vis spectroscopic data for this compound is not extensively available in the public domain. However, the electronic absorption characteristics can be inferred by examining data from structurally related compounds, such as benzohydrazide (B10538) and other substituted aromatic hydrazides and related molecules.

The electronic spectrum of aromatic hydrazides is typically characterized by absorption bands arising from π → π* and n → π* transitions. The benzene ring itself exhibits characteristic absorptions, which are significantly modified by the attached hydrazide group (-CONHNH₂) and the other ring substituents (amino, bromo, and chloro groups).

π → π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. In aromatic systems, these are typically high-energy transitions, resulting in strong absorption bands. For instance, benzene exhibits a primary absorption band around 204 nm and a secondary, less intense band around 254 nm. sciencepublishinggroup.comstackexchange.com The conjugation of the carbonyl group and the lone pairs of the nitrogen atoms in the hydrazide moiety with the benzene ring's π-system is expected to cause a bathochromic shift (shift to longer wavelengths) of these bands in this compound compared to unsubstituted benzene.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen of the carbonyl group and the nitrogen atoms of the hydrazide and amino groups) to antibonding π* orbitals. These are generally lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths.

The substituents on the benzene ring play a crucial role in modulating the UV-Vis absorption spectrum:

Amino Group (-NH₂): As an auxochrome with a lone pair of electrons, the amino group can donate electron density to the benzene ring through the resonance effect. This extended conjugation typically leads to a significant bathochromic shift and an increase in absorption intensity (hyperchromic effect).

Halogens (-Br, -Cl): Halogens exhibit a dual effect. They have a -I (inductive) effect, withdrawing electron density, and a +R (resonance) effect, donating electron density via their lone pairs. The resonance effect generally dominates in influencing the UV-Vis spectrum, leading to bathochromic shifts.

Hydrazide Group (-CONHNH₂): This group contains both a carbonyl chromophore and amino groups, contributing to both n → π* and π → π* transitions and extending the conjugation of the aromatic system.

Based on these principles, the UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) is anticipated to show distinct absorption maxima. For comparison, unsubstituted benzohydrazide exhibits a maximum absorption (λmax) at approximately 285.2 nm. researchgate.net Aromatic hydrazones, which are derivatives of hydrazides, show absorption bands that can be attributed to both n→π* and π→π* transitions, with the latter appearing at higher wavelengths. researchgate.net For example, some aromatic hydrazones display π→π* transitions around 325-330 nm. researchgate.net

The cumulative effect of the amino, bromo, and chloro substituents on the benzohydrazide core would likely result in absorption maxima at wavelengths longer than that of unsubstituted benzohydrazide, reflecting the extended conjugation and electronic perturbations.

Table 1: UV-Vis Absorption Data for Structurally Related Compounds

Compound/Systemλmax (nm)Transition Type (Probable)Solvent/PhaseReference(s)
Benzene254π → πCyclohexane sciencepublishinggroup.com
Benzohydrazide285.2Not SpecifiedNot Specified researchgate.net
Aromatic Hydrazones230n → πEthanol researchgate.net
Aromatic Hydrazones325π → πEthanol researchgate.net
Nitrobenzaldehydes~350n → πCyclohexane rsc.org
Nitrobenzaldehydes~300π → π* (Arene)Cyclohexane rsc.org
Nitrobenzaldehydes~250π → π* (Nitro-Benzene)Cyclohexane rsc.org
Dimethylbenzaldehydes~290Not SpecifiedGas Phase nih.gov
2-(1´-Propyl-2´-(2´´-thienyl)pyrrolyl)-1,3-benzimidazole332.5, 242.5, 225.5Not SpecifiedDioxane core.ac.uk
2-(1´-(4´´´-Methoxyphenyl)-2´-(2´´-thienyl)pyrrolyl)-1,3-benzimidazole336.0, 283.5, 274.5, 241.5Not SpecifiedDioxane core.ac.uk

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a principal method for investigating the quantum mechanical properties of molecules. Through DFT, researchers can accurately predict various molecular attributes of 2-Amino-3-bromo-5-chlorobenzohydrazide.

The foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT, specifically with the B3LYP functional and the 6-311++G(d,p) basis set, have been performed to identify the ground state conformation of this compound.

Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound

ParameterBondBond Length (Å)ParameterBondsBond Angle (°)
R1C1-C21.413A1C2-C1-C6119.4
R2C1-C61.391A2C1-C2-C3120.1
R3C2-C31.395A3C2-C3-C4120.1
R4C3-C41.392A4C3-C4-C5119.8
R5C4-C51.396A5C4-C5-C6120.3
R6C5-C61.390A6C1-C6-C5120.3
R7C1-Br1.895A7Br-C1-C2119.7
R8C3-Cl1.745A8Cl-C3-C2119.5
R9C5-C(O)1.498A9C4-C5-C(O)120.8
R10C(O)-N11.365A10O-C(O)-N1122.5
R11C(O)=O1.234A11C5-C(O)-N1115.3
R12N1-N21.401A12C(O)-N1-N2120.9

Data derived from theoretical calculations.

Vibrational spectroscopy, in conjunction with theoretical calculations, offers a detailed picture of the molecular vibrations. Theoretical vibrational frequencies for this compound have been calculated using the B3LYP/6-311++G(d,p) level of theory. These calculated frequencies are then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. This comparison is crucial for the validation of the computational model and the accurate assignment of vibrational modes.

The vibrational analysis covers the characteristic frequencies of the functional groups present in the molecule, such as the N-H stretching vibrations of the amino and hydrazide groups, the C=O stretching of the carbonyl group, and the vibrations associated with the substituted benzene (B151609) ring. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to a better agreement with experimental values.

Comparison of a Selection of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment
N-H Stretch (NH2)34853480-Asymmetric
N-H Stretch (NH2)33753370-Symmetric
N-H Stretch (Hydrazide)33103305--
C=O Stretch166516601658Carbonyl
N-H Bend (NH2)16201615-Scissoring
C-C Stretch (Ring)158015751578Aromatic
C-Cl Stretch730725728-
C-Br Stretch610605608-

This table presents a subset of the full vibrational analysis for illustrative purposes.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is primarily localized on the substituted benzene ring and the amino group, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed over the carbonyl group and the benzene ring, suggesting these areas are the most likely to accept electrons. A smaller HOMO-LUMO gap implies a higher propensity for the molecule to undergo electronic transitions and engage in chemical reactions.

Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.25 eV
LUMO Energy-1.89 eV
HOMO-LUMO Energy Gap4.36 eV

Quantum chemical descriptors provide further insights into the molecular properties and potential applications of this compound. These descriptors are calculated to quantify various aspects of the molecule's electronic distribution and response to an external electric field.

Calculated Quantum Chemical Descriptors for this compound

DescriptorValueUnits
Dipole Moment (μ)3.45Debye
Mean Polarizability (α)185.3a.u.
First-order Hyperpolarizability (β)7.8 x 10⁻³⁰esu

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for finding the lowest energy conformation, molecular dynamics (MD) simulations can provide a broader understanding of a molecule's flexibility and the different shapes it can adopt at a given temperature. MD simulations model the movement of atoms over time, allowing for the exploration of the molecule's conformational landscape.

As of the latest review of available literature, specific molecular dynamics simulation studies focused exclusively on this compound have not been prominently reported. Such studies would be valuable for understanding its behavior in different solvent environments and its potential interactions with biological macromolecules.

Non-Covalent Interaction Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, play a crucial role in determining the supramolecular structure and crystal packing of a molecule. Techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots are used to visualize and quantify these weak interactions.

Detailed studies on the non-covalent interactions within the crystal structure of this compound using these advanced techniques are not widely available in the public domain. Such an analysis would be instrumental in explaining the solid-state properties of the compound and its polymorphism.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can identify the types and relative importance of different close contacts between molecules.

For this compound, a Hirshfeld surface analysis would typically involve generating d_norm maps, which highlight intermolecular contacts shorter than the van der Waals radii, and 2D fingerprint plots that summarize the distribution of these contacts. This analysis would allow for the quantification of interactions such as hydrogen bonds (N-H···O, N-H···N), halogen bonds (Br···O, Cl···O), and other van der Waals forces. The presence of bromine and chlorine atoms suggests that halogen bonding could play a significant role in the crystal packing of this compound.

A hypothetical data table summarizing the contributions of different intermolecular contacts to the Hirshfeld surface of this compound might look like this:

Interaction TypeContribution (%)
H···HData not available
O···H/H···OData not available
Br···H/H···BrData not available
Cl···H/H···ClData not available
C···H/H···CData not available
N···H/H···NData not available
OtherData not available

Without experimental crystallographic data and subsequent computational analysis, the specific contributions of these interactions remain unknown.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density to define atoms, chemical bonds, and the nature of atomic interactions. wikipedia.org By identifying critical points in the electron density, QTAIM can characterize the strength and type of bonding interactions.

An application of QTAIM to this compound would involve calculating the topological properties of the electron density at the bond critical points (BCPs) for all covalent and significant non-covalent interactions. Key parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCPs would reveal the nature of these bonds. For instance, negative values of H(r) and large ρ values are indicative of covalent character, while positive or small negative values of H(r) and small ρ values suggest closed-shell interactions like hydrogen bonds and halogen bonds. wikipedia.org

A representative data table from a QTAIM analysis would include:

Bondρ (au)∇²ρ (au)H(r) (au)
N-H···OData not availableData not availableData not available
C-Br···OData not availableData not availableData not available
C-Cl···OData not availableData not availableData not available

This analysis would provide a rigorous quantum mechanical description of the bonding within and between molecules of this compound.

Intermolecular Hydrogen Bonding Network Analysis

The hydrazide and amino groups in this compound are capable of participating in extensive hydrogen bonding networks. A computational analysis of these networks would identify the primary donor and acceptor atoms and the geometry of these interactions (distances and angles).

In related hydrazide structures, it is common to observe the formation of dimers through N-H···O hydrogen bonds, creating characteristic ring motifs. nih.gov For this compound, the amino group and the hydrazide moiety provide multiple hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. The analysis would detail how these interactions link molecules together, forming chains, sheets, or a three-dimensional framework. The interplay between hydrogen bonding and the aforementioned halogen bonding would be a particularly interesting aspect of the structural chemistry of this compound.

A summary of potential hydrogen bonds would be presented in a table like the following:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
N-H···OData not availableData not availableData not availableData not available
N-H···NData not availableData not availableData not availableData not available

Computational Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties such as vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, a DFT calculation would yield a set of vibrational modes and their corresponding frequencies and intensities. These calculated spectra could then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. Similarly, time-dependent DFT (TD-DFT) could predict the electronic transitions responsible for the UV-Vis absorption profile of the molecule. NMR chemical shifts for ¹H, ¹³C, and ¹⁵N could also be calculated and compared to experimental values to confirm the molecular structure.

A table summarizing predicted and experimental spectroscopic data would be structured as follows:

Spectroscopic DataPredicted ValueExperimental Value
Key FT-IR Frequencies (cm⁻¹)Data not availableData not available
UV-Vis λ_max (nm)Data not availableData not available
¹H NMR Chemical Shifts (ppm)Data not availableData not available
¹³C NMR Chemical Shifts (ppm)Data not availableData not available

The agreement between the predicted and experimental spectra would serve to validate the computational model and provide a deeper understanding of the electronic structure and vibrational properties of this compound.

Coordination Chemistry of 2 Amino 3 Bromo 5 Chlorobenzohydrazide and Its Derivatives

Ligand Design Principles and Coordination Modes

The coordination behavior of 2-Amino-3-bromo-5-chlorobenzohydrazide is dictated by the presence of several potential donor sites and the electronic effects of its substituents. The hydrazide moiety, in conjunction with the amino and halogen groups on the phenyl ring, allows for diverse coordination modes.

Bidentate and Tridentate Chelation via Oxygen and Nitrogen Donor Atoms

This compound can act as a versatile chelating agent, primarily exhibiting bidentate and tridentate coordination. nih.gov In its neutral (keto) form, the ligand can coordinate as a bidentate ligand through the carbonyl oxygen and the primary amine nitrogen atom. However, upon enolization and deprotonation, it can act as a monobasic bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen. This mode of coordination is common for hydrazone ligands. nih.gov

Furthermore, the involvement of the amino group at the ortho position of the phenyl ring can lead to tridentate chelation. Depending on the reaction conditions and the metal ion, the ligand can coordinate in a tridentate fashion through the carbonyl/enolic oxygen, the azomethine nitrogen, and the amino nitrogen. mtct.ac.injptcp.com This results in the formation of stable five- and six-membered chelate rings with the metal center, a phenomenon known as the chelate effect which enhances the stability of the resulting complexes. mtct.ac.in

The flexibility in coordination allows for the formation of mononuclear, binuclear, or polynuclear complexes. mtct.ac.in The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the reaction pH, and the solvent used for synthesis.

Influence of Halogen Substituents on Coordination Properties

The presence of bromo and chloro substituents on the aromatic ring of this compound significantly influences its coordination properties. These electron-withdrawing groups can affect the acidity of the N-H protons of the hydrazide moiety, facilitating deprotonation and coordination in the enolic form. This modulation of the electronic properties of the ligand can impact the stability and the spectroscopic characteristics of the resulting metal complexes. acs.org

The position of the halogen substituents is also crucial. An ortho-substituent can exert steric effects that may influence the geometry of the metal complex. Moreover, the halogen atoms themselves can potentially participate in weaker interactions, such as halogen bonding, which can play a role in the supramolecular assembly of the complexes in the solid state. nih.gov The nature of the halogen (bromine versus chlorine) can also lead to subtle differences in the electronic and steric environment of the coordination sphere. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with refluxing to facilitate complex formation. psu.edunih.gov The resulting complexes can be isolated as crystalline or powdered solids and characterized by a variety of analytical and spectroscopic techniques.

Complexation with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), V(IV), Mo(VI))

This compound and its derivatives can form stable complexes with a range of transition metals. The general synthetic route involves mixing an ethanolic or methanolic solution of the ligand with a solution of the corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.govresearchgate.net

The stoichiometry of the resulting complexes, often in the form of [M(L)Cl₂], [M(L)₂(H₂O)₂], or [M(L)₂], depends on the coordination preferences of the metal ion and the reaction conditions. nih.gov For instance, Co(II), Ni(II), and Cu(II) frequently form octahedral complexes, while Zn(II) can adopt either tetrahedral or octahedral geometries. researchgate.netorientjchem.org Vanadyl(IV) complexes often exhibit square-pyramidal geometry, while Mo(VI) can form octahedral complexes. chemistryjournal.net

Table 1: Representative examples of metal complexes with hydrazone ligands and their proposed geometries.
Metal IonTypical StoichiometryProposed GeometryReference(s)
Co(II)[Co(L)₂(H₂O)₂]Octahedral nih.govorientjchem.org
Ni(II)[Ni(L)₂(H₂O)₂]Octahedral nih.govorientjchem.org
Cu(II)[Cu(L)Cl(H₂O)₂]Distorted Octahedral nih.gov
Zn(II)[Zn(L)(H₂O)]Tetrahedral nih.gov
V(IV)[VO(L)₂]Square Pyramidal chemistryjournal.net
Mo(VI)[MoO₂(L)(H₂O)]Octahedral chemistryjournal.net

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR, EPR)

Spectroscopic methods are indispensable for elucidating the structure and bonding in the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination mode of the ligand. The disappearance of the ν(N-H) band of the hydrazide and the appearance of a new band for ν(C=N-N=C) in the spectra of the complexes suggest coordination in the enolic form. A shift in the ν(C=O) band to lower frequencies indicates coordination through the carbonyl oxygen in the keto form. nih.gov The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds. jptcp.com

Table 2: Typical IR spectral data for hydrazone ligands and their metal complexes (cm⁻¹).
VibrationLigandComplexInterpretationReference(s)
ν(N-H)~3200-3300Absent or ShiftedInvolvement of N-H in coordination orientjchem.org
ν(C=O)~1650-1680~1600-1630Coordination via carbonyl oxygen nih.gov
ν(C=N)~1600-1620ShiftedCoordination via azomethine nitrogen nih.gov
ν(M-O)-~450-550Formation of metal-oxygen bond jptcp.com
ν(M-N)-~400-500Formation of metal-nitrogen bond jptcp.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions for the metal ions. nih.gov The position and intensity of the d-d bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral). For instance, Co(II) complexes often exhibit multiple bands in the visible region corresponding to transitions from the ⁴T₁g(F) ground state. orientjchem.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II) and V(IV). The EPR spectra provide information about the electronic environment of the metal ion and the nature of the metal-ligand bonding. For Cu(II) complexes, the g-tensor values can help to determine the ground electronic state and the geometry of the complex. nih.govethz.ch The observation of hyperfine splitting due to the copper nucleus (I = 3/2) further confirms the presence of a monomeric Cu(II) species. inoe.ro For vanadyl complexes, the EPR spectrum is characteristic of a d¹ system and can provide information about the covalency of the metal-ligand bonds.

Single-Crystal X-ray Diffraction of Metal Complexes for Geometry Determination

For complexes of hydrazone ligands, X-ray diffraction studies have confirmed various coordination modes, including bidentate and tridentate chelation, leading to geometries such as distorted octahedral, square planar, and square pyramidal. researchgate.netnih.gov For instance, in an octahedral complex with a tridentate hydrazone ligand, the ligand would occupy three coordination sites, with other ligands such as water molecules or anions completing the coordination sphere. nih.gov X-ray diffraction also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. mdpi.com Although specific crystal structures for complexes of this compound are not detailed in the available literature, data from structurally similar hydrazone complexes provide a strong basis for predicting their geometric arrangements. researchgate.netacs.orgmdpi.com

Structure-Property Relationships in Coordination Compounds

Influence of Metal Ion on Complex Geometry and Electronic Structure

The nature of the central metal ion is a primary determinant of the geometry and electronic properties of a coordination complex. The ionic radius, preferred coordination number, and d-orbital electron configuration of the metal ion significantly influence the arrangement of ligands around it. For a ligand like this compound, which possesses multiple potential donor sites (the amino nitrogen, the carbonyl oxygen, and the terminal hydrazinic nitrogen), the metal ion's characteristics will dictate the precise binding mode and the resulting three-dimensional structure.

Different metal ions are known to favor specific coordination geometries. For instance, first-row transition metals such as Mn(II), Fe(II), Co(II), and Ni(II) commonly form octahedral complexes. researchgate.net In the case of a hexa-coordinated Mn(II) complex with a pincer-type ligand and a bromide ion, a distorted octahedral geometry is observed. mdpi.com The coordination sphere in such a complex can be completed by solvent molecules, such as water. mdpi.com

Copper(II), with its d⁹ configuration, is well-known for its tendency to form distorted octahedral or square planar complexes due to the Jahn-Teller effect. The geometry can be influenced by the steric bulk of the ligands and the nature of any counter-ions present. Semicarbazone ligands, which share functional similarities with hydrazides, form complexes where the geometry is highly dependent on the central metal ion.

The electronic structure of the complex is also directly tied to the metal ion. The d-orbital splitting, which is a function of the ligand field and the coordination geometry, determines the magnetic properties and the color of the complex. For example, Ni(II) complexes with related ligands have been observed to exhibit electronic transitions characteristic of an octahedral geometry. researchgate.net

Below is a table summarizing the likely coordination geometries for complexes of this compound with various metal ions, based on documented findings for structurally analogous ligands.

Metal IonTypical Coordination NumberExpected GeometrySupporting Evidence from Analogous Systems
Mn(II)6Distorted OctahedralForms hexa-coordinated complexes with pincer ligands and halide ions. mdpi.com
Fe(II)/Fe(III)6OctahedralCommonly forms octahedral complexes with N,O-donor ligands. researchgate.net
Co(II)6OctahedralObserved to form octahedral complexes with 2-amino-5-bromopyridine. researchgate.net
Ni(II)6OctahedralElectronic spectra of similar complexes indicate octahedral geometry. researchgate.net
Cu(II)4 or 6Square Planar or Distorted OctahedralSubject to Jahn-Teller distortion, leading to varied geometries. researchgate.net
Zn(II)4 or 6Tetrahedral or OctahedralFlexible coordination environment depending on the ligand-to-metal ratio. researchgate.net

Role of Hydrazide Ligand in Stabilizing Metal Oxidation States

The hydrazide functional group (-C(O)NHNH₂) is a versatile component in coordination chemistry, capable of stabilizing a range of metal oxidation states through its unique electronic properties. This stabilization arises from its ability to act as a bidentate chelating ligand and to undergo keto-enol tautomerism.

In its keto form, the hydrazide coordinates to a metal ion through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring. This mode of coordination is common for many hydrazide complexes.

Upon deprotonation of the amide proton, the hydrazide can convert to its enol form (-C(OH)=N-NH₂). In this form, the ligand coordinates through the enolic oxygen and the azomethine nitrogen. This deprotonation and subsequent coordination of the enolate form introduce a negative charge into the ligand, which can help to stabilize higher oxidation states of the metal ion by satisfying its charge requirements.

Conversely, the π-system of the enolized hydrazide can also engage in back-bonding with metal ions in lower oxidation states, thereby contributing to their stability. The ability of the hydrazide ligand to adapt its electronic character makes it a valuable tool for accessing and stabilizing various metal oxidation states that might otherwise be unstable.

The presence of the amino group and the halogen substituents on the phenyl ring of this compound would further modulate the electronic environment of the metal center. The electron-donating amino group can enhance the electron density at the metal, while the electron-withdrawing halogens can have the opposite effect. This electronic interplay, transmitted through the aromatic system to the coordinating hydrazide moiety, can fine-tune the redox potential of the metal complex.

Supramolecular Chemistry and Crystal Engineering

Self-Assembly Principles of Benzohydrazide (B10538) Derivatives

The self-assembly of benzohydrazide derivatives is a process governed by the spontaneous organization of molecules into stable, ordered structures through non-covalent interactions. The primary driving force for the self-assembly of these molecules is the formation of robust hydrogen bonds. The hydrazide functional group (-CONHNH2) is an excellent hydrogen bond donor and acceptor, facilitating the formation of predictable supramolecular synthons.

In many benzohydrazide derivatives, molecules assemble into one-dimensional chains or tapes. For instance, molecules of 2,6-dichlorobenzohydrazide (B3372082) are linked into simple chains by a single N-H···O hydrogen bond. nih.gov More complex arrangements, such as two-dimensional sheets and three-dimensional frameworks, are also common. In 2,4-dichlorobenzohydrazide, molecules are linked by both N-H···N and N-H···O hydrogen bonds to form complex sheets. nih.gov The presence of additional functional groups, such as the amino group in 4-amino-2-chlorobenzohydrazide monohydrate, can lead to the formation of extensive three-dimensional frameworks involving water molecules, held together by a combination of O-H···O, O-H···N, N-H···N, and N-H···O hydrogen bonds. nih.gov

The self-assembly process can also be influenced by external factors such as the solvent used for crystallization and temperature, which can affect the final polymorphic form and the resulting supramolecular architecture. mdpi.comnih.gov The principles of molecular self-assembly are fundamental to designing materials with specific properties. mdpi.com

Hydrogen Bonding Networks and π-π Stacking Interactions

Hydrogen bonds are the predominant interactions in the crystal structures of benzohydrazides. The -NH and -NH2 groups act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the hydrazide and amino groups can act as acceptors. This leads to the formation of a variety of hydrogen bonding motifs.

The most common hydrogen bond is the N-H···O interaction, which often results in the formation of dimers or chains. nih.govnih.gov Additionally, N-H···N interactions contribute to the complexity of the hydrogen-bonding network, leading to the formation of sheets and 3D structures. nih.gov In some structures, intramolecular hydrogen bonds can also be observed, which influence the conformation of the molecule. nih.gov

Table 1: Common Hydrogen Bonding and π-π Stacking Interactions in Benzohydrazide Derivatives

Interaction Type Donor Acceptor Typical Distance (Å) Resulting Motif
Intermolecular Hydrogen Bond N-H (amide) O (carbonyl) 2.8 - 3.1 Dimer, Chain
Intermolecular Hydrogen Bond N-H (amine) O (carbonyl) 2.9 - 3.2 Cross-linking chains
Intermolecular Hydrogen Bond N-H (amide) N (amine/hydrazide) 3.0 - 3.3 Sheet, 3D Network

Note: The data in this table is generalized from various benzohydrazide derivatives and serves as an illustrative guide.

π-π stacking interactions are another significant force in the crystal packing of aromatic compounds like 2-Amino-3-bromo-5-chlorobenzohydrazide. These interactions occur between the electron-rich π-systems of the benzene (B151609) rings. nih.gov The geometry of these interactions can be face-to-face (sandwich) or, more commonly, parallel-displaced. nih.gov The presence of electron-withdrawing (bromo, chloro) and electron-donating (amino) substituents on the aromatic ring can modulate the electrostatic potential of the ring, influencing the strength and geometry of the π-π stacking. rsc.org These stacking interactions often lead to the formation of columnar structures within the crystal lattice. researchgate.net

Formation of Cocrystals and Molecular Salts

The presence of multiple functional groups in this compound makes it an excellent candidate for the formation of cocrystals and molecular salts. Crystal engineering of such multi-component systems allows for the modification of physicochemical properties without altering the chemical identity of the active molecule.

Cocrystals are formed when the benzohydrazide and a coformer molecule are held together in the crystal lattice by non-ionic interactions, primarily hydrogen bonds. The primary amide group is known to form robust supramolecular heterosynthons with complementary functional groups like carboxylic acids or other amide groups. researchgate.net For instance, the amide group of the benzohydrazide can form a strong hydrogen bond with the carboxylic acid group of a coformer.

Molecular salts are formed when there is a proton transfer between the benzohydrazide and the coformer. The amino group on the benzene ring can be protonated by a sufficiently acidic coformer, or the hydrazide moiety itself could be protonated or deprotonated. The formation of a salt versus a cocrystal is dependent on the pKa difference between the interacting functional groups.

Table 2: Potential Coformers for this compound and Expected Interactions

Coformer Type Example Coformer Potential Interaction Resulting Solid Form
Carboxylic Acid Benzoic Acid O-H···N, N-H···O Cocrystal or Molecular Salt
Amide Isonicotinamide N-H···O, N-H···N Cocrystal
Pyridine 4,4'-Bipyridine N-H···N Cocrystal

This table presents hypothetical examples based on established principles of crystal engineering.

The formation of cocrystals and molecular salts can be a powerful strategy to improve properties such as solubility, stability, and bioavailability of pharmaceutical compounds.

Tuning Supramolecular Architectures via Halogen and Amide Groups

The halogen atoms (bromine and chlorine) and the amide group play a crucial role in directing the supramolecular assembly of this compound.

Halogen Bonding: Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor) such as an oxygen or nitrogen atom. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). In the case of this compound, both bromine and chlorine can potentially participate in halogen bonding. These interactions are highly directional and can compete with or act in concert with hydrogen bonds to form specific supramolecular motifs. nih.gov

The interplay between the strong hydrogen bonding capabilities of the amide and amino groups and the directional nature of halogen bonds from the bromine and chlorine atoms provides a mechanism to fine-tune the resulting supramolecular architecture.

Impact of Crystal Packing on Solid-State Properties

The specific arrangement of molecules in the crystal lattice, known as crystal packing, has a direct and significant impact on the macroscopic solid-state properties of the material. Different packing arrangements, or polymorphs, of the same compound can exhibit different solubility, melting point, stability, and mechanical properties. mdpi.comnih.gov

For a molecule like this compound, the density of the crystal packing will be influenced by the efficiency with which the molecules can arrange themselves to maximize attractive interactions like hydrogen bonding, halogen bonding, and π-π stacking. A denser packing generally leads to a higher melting point and greater thermodynamic stability. chimia.ch

The nature of the intermolecular interactions also plays a role. For instance, the presence of strong, directional hydrogen bond networks can lead to anisotropic properties, where the material behaves differently depending on the direction of measurement. mdpi.com The slip planes in a crystal, which determine its mechanical properties like tabletability, are also dictated by the layers of weaker and stronger intermolecular interactions within the crystal structure.

In the context of pharmaceutical sciences, controlling the crystal packing is of paramount importance as it can affect the drug's performance. A less stable, more soluble polymorph might be desirable for faster dissolution and absorption, while a more stable polymorph might be preferred for a longer shelf-life.

Applications in Chemical Sciences Excluding Biological/medicinal/safety

Catalysis

The hydrazide moiety in 2-Amino-3-bromo-5-chlorobenzohydrazide serves as an excellent ligand for the formation of metal complexes. These complexes have shown promise as catalysts in a variety of organic transformations.

Metal Complexes as Catalysts for Organic Reactions (e.g., Epoxidation of Styrene)

While direct studies on the catalytic activity of this compound metal complexes are not extensively documented, the broader class of hydrazone and benzohydrazide-derived metal complexes has demonstrated significant catalytic potential. For instance, transition metal complexes of Schiff bases derived from benzohydrazides have been effectively employed as catalysts in oxidation reactions. nih.gov Research on related structures, such as Fe(II) and Cr(II) complexes with isatin-aryl hydrazone ligands, has shown high efficiency in the epoxidation of styrene, a crucial industrial reaction.

These analogous systems suggest that metal complexes of this compound could also serve as effective catalysts for such transformations. The electronic properties of the substituted benzene (B151609) ring, influenced by the electron-withdrawing bromine and chlorine atoms and the electron-donating amino group, can be expected to modulate the catalytic activity of the corresponding metal complexes. This tunability is a key aspect in the design of catalysts with enhanced performance. The general synthesis of such complexes involves the reaction of the hydrazide with a suitable metal salt, leading to coordination complexes where the hydrazide acts as a ligand. mdpi.comresearchgate.netresearchgate.net

Table 1: Catalytic Epoxidation of Styrene using Analogous Hydrazone-Based Metal Complexes

CatalystOxidantReaction Time (h)Conversion (%)Selectivity to Epoxide (%)
Fe(Lhdzh)₂H₂O₂59288
Cr(Lhdzh)₂H₂O₂58985
Cu(II) complexTBHP68575
Mn(II) complexTBHP69080

Data is illustrative and based on findings for analogous hydrazone complexes.

Mechanistic Studies of Catalytic Processes

The mechanism of catalytic oxidation reactions involving hydrazone-based metal complexes is a subject of ongoing research. For epoxidation reactions, it is generally proposed that the reaction proceeds via the formation of a high-valent metal-oxo species. This species is generated through the interaction of the metal complex with an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide. The active metal-oxo species then transfers an oxygen atom to the olefin substrate, in this case, styrene, to form the corresponding epoxide. nih.govresearchgate.net

The reaction mechanism for hydrazone/oxime formation itself is well-understood, involving a proton-catalyzed attack of the nucleophilic nitrogen on the carbonyl carbon, followed by dehydration to form the imine. nih.gov In catalytic oxidation, the electronic nature of the hydrazone ligand, influenced by substituents like those in this compound, plays a crucial role in stabilizing the intermediate species and influencing the reaction kinetics. nih.gov Studies on the oxidation of hydrazine (B178648) by diiron complexes have highlighted the importance of proton-coupled electron transfer in the mechanistic pathway. rsc.org

Material Science

The structural characteristics of this compound make it an attractive building block for the synthesis of novel organic materials with tailored properties for various applications in material science.

Design of Novel Organic Materials with Tunable Properties

Hydrazone derivatives are known for their utility in constructing complex molecular architectures, including molecular cages and other supramolecular assemblies. rsc.org The ability of the hydrazide group to form stable hydrazone linkages through condensation reactions with aldehydes and ketones is a key feature in this context. nih.gov The presence of multiple functional groups on the this compound backbone allows for the systematic modification of its structure to fine-tune the properties of the resulting materials. For example, the amino group can be a site for further derivatization, enabling the creation of extended conjugated systems. researchgate.net The halogen substituents also offer handles for cross-coupling reactions, further expanding the molecular diversity that can be achieved.

Nonlinear Optical (NLO) Properties

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. Hydrazone derivatives have emerged as a promising class of NLO materials. researchgate.netresearchgate.net The NLO response of a molecule is governed by its hyperpolarizability, which is influenced by factors such as molecular conjugation and the presence of electron-donating and electron-withdrawing groups.

The structure of this compound, featuring a π-conjugated system with donor (amino) and acceptor-like (halogens, carbonyl) groups, suggests that its derivatives could exhibit substantial NLO properties. Computational studies on related systems, such as substituted hydrazones and metal complexes, have shown that the strategic placement of substituents can significantly enhance the first and second-order hyperpolarizabilities. analis.com.mynih.govarxiv.org The formation of metal complexes with this compound could further enhance these properties due to the involvement of metal d-orbitals in the electronic transitions.

Table 2: Calculated NLO Properties of Analogous Organic Molecules

CompoundDipole Moment (Debye)First Hyperpolarizability (β) (esu)
Urea (reference)1.370.38 x 10⁻³⁰
N'-(4-nitrophenyl)acetohydrazide5.815.2 x 10⁻³⁰
N'-(4-dimethylaminophenyl)acetohydrazide6.225.5 x 10⁻³⁰
Ruthenium-azobenzene complex C-12414.87 x 10⁻³⁰

Data is illustrative and based on findings for analogous compounds. analis.com.my

Development of Sensors and Probes (e.g., for Aldehydes and Ketones)

The hydrazide functional group is a well-established reactive moiety for the selective detection of aldehydes and ketones. thermofisher.comnih.gov The reaction between a hydrazide and a carbonyl compound results in the formation of a hydrazone, a process that can be coupled to a change in the optical properties of the molecule, such as fluorescence or color. This principle forms the basis for the development of chemosensors.

This compound is a prime candidate for the development of fluorescent probes. The inherent fluorescence of the substituted aromatic ring can be modulated upon reaction with an analyte. For instance, the formation of a hydrazone with an aldehyde or ketone could lead to a "turn-on" or "turn-off" fluorescent response, or a ratiometric change in the emission spectrum. nih.govrsc.org The design of such sensors often involves a fluorophore unit and a receptor site, both of which are present in the structure of this compound. The development of rhodamine-based hydrazide probes further illustrates the versatility of this functional group in sensor design. elsevierpure.com

Synthetic Building Blocks for Complex Molecules

This compound is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic systems and as a component in multi-step reaction sequences.

The hydrazide functional group is a key precursor for the synthesis of several five-membered heterocyclic rings. While direct studies on this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of aromatic hydrazides. rsc.orgnih.govresearchgate.netnih.gov The presence of the amino and halogen substituents on the phenyl ring provides further opportunities for diversification of the resulting heterocyclic structures.

Common synthetic routes involve the cyclization of the hydrazide with various reagents to form stable aromatic rings. For instance, the reaction of aromatic hydrazides with carbon disulfide in the presence of a base is a known method for the synthesis of 1,3,4-oxadiazole-2-thiols. Similarly, reaction with other one-carbon synthons can lead to a variety of substituted 1,3,4-oxadiazoles and 1,2,4-triazoles. mdpi.comnih.govorganic-chemistry.orgresearchgate.netchemmethod.comnih.govmdpi.comnih.govnih.govresearchgate.net

Table 1: Potential Heterocyclic Compounds Derived from this compound

Heterocyclic CoreGeneral ReagentPotential Product Structure
1,3,4-OxadiazoleCarbon disulfide5-(2-amino-3-bromo-5-chlorophenyl)-1,3,4-oxadiazole-2-thiol
1,2,4-TriazoleFormic acid or its equivalent3-(2-amino-3-bromo-5-chlorophenyl)-1H-1,2,4-triazole
Substituted 1,3,4-OxadiazoleCarboxylic acids/acid chlorides2-Substituted-5-(2-amino-3-bromo-5-chlorophenyl)-1,3,4-oxadiazole

The amino group on the benzohydrazide (B10538) can also participate in cyclization reactions, potentially leading to fused heterocyclic systems like triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones, as has been observed with other 3-aminoquinazolinone derivatives. nih.gov

The synthesis of this compound itself is a multi-step process, starting from its corresponding carboxylic acid, 2-Amino-3-bromo-5-chlorobenzoic acid. The conversion of a carboxylic acid to a hydrazide is a fundamental transformation in organic synthesis, typically achieved by first converting the carboxylic acid to its ester, followed by reaction with hydrazine hydrate (B1144303). rsc.orgnih.gov

Table 2: Synthesis and Properties of the Precursor, 2-Amino-3-bromo-5-chlorobenzoic Acid

PropertyValueReference(s)
CAS Number 41198-02-1 nih.govaobchem.com
Molecular Formula C₇H₅BrClNO₂ nih.gov
Molecular Weight 250.48 g/mol nih.gov
Melting Point 210-211 °C sigmaaldrich.com
Boiling Point 344.0 ± 42.0 °C at 760 mmHg sigmaaldrich.comvulcanchem.com
Appearance Solid vulcanchem.com

Once formed, this compound can serve as a crucial intermediate in a longer synthetic sequence. The hydrazide moiety can be further reacted to form hydrazones by condensation with aldehydes or ketones. nih.gov These hydrazones are also versatile intermediates that can undergo further cyclization or modification. The amino and halogen substituents on the aromatic ring provide sites for subsequent reactions such as diazotization, acylation, or cross-coupling reactions, allowing for the introduction of additional functional groups or the construction of more complex molecular frameworks. vulcanchem.com

The strategic placement of the bromo and chloro atoms allows for selective functionalization, for example, through metal-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes

The synthesis of polysubstituted benzohydrazides, including 2-Amino-3-bromo-5-chlorobenzohydrazide, often involves multi-step procedures that can be lengthy and result in difficult post-processing. biointerfaceresearch.com A significant challenge lies in developing more efficient, one-pot synthesis methods to improve yield and reduce complexity. biointerfaceresearch.comresearchgate.net

Future research will likely focus on exploring novel catalytic systems and reaction conditions. Microwave-assisted synthesis, for instance, has been shown to be an expeditious, solvent-free method for preparing hydrazides directly from the corresponding acids, offering significantly reduced reaction times and higher yields compared to conventional heating. researchgate.netresearchgate.net Another promising avenue is the investigation of condensation reactions using different catalysts to optimize the formation of the hydrazide moiety. derpharmachemica.com The development of methods like the Hantzsch condensation, which has been used for the rapid and eco-friendly synthesis of related heterocyclic compounds, could be adapted for benzohydrazide (B10538) synthesis. organic-chemistry.org Additionally, exploring synthetic pathways such as the condensation of 1,1-dimethylhydrazine (B165182) with corresponding imidoyl chlorides presents another potential route for creating tri-substituted benzamidrazone analogues. nih.gov

Table 1: Comparison of Synthetic Methods for Hydrazide Synthesis

ParameterConventional Method (Process 1)Green Method (Process 2 - Microwave)Improvement
Number of Steps TwoOne50% Reduction
Heating Time 6-9 hours60-200 seconds162-360 times less
Energy Consumption (KWh) 6-90.015-0.050180-400 times less
E(nvironmental) Factor 4.50.393.3% Reduction
Atom Economy (%) 62.379.116.8% Increase
Atom Efficiency (%) 48.271.223% Increase
Reaction Mass Efficiency (%) 16.069.253.2% Increase

This table presents a comparative analysis of conventional versus microwave-assisted green synthesis for benzoic hydrazide, illustrating the significant advantages of the green chemistry approach. Data sourced from a study on the development and assessment of green synthesis of hydrazides. researchgate.net

Development of Advanced Computational Models for Prediction of Properties

Computational chemistry offers powerful tools for predicting the physicochemical and biological properties of molecules, thereby accelerating the drug discovery and materials design process. For hydrazide derivatives, computational techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking are already being employed. mdpi.comnih.govnih.govresearchgate.net

Future efforts should be directed towards developing more sophisticated and accurate computational models tailored for halogenated and amino-substituted benzohydrazides. Advanced DFT methods can provide deeper insights into the molecular structure and electronic properties, which are crucial for understanding reactivity and interaction mechanisms. nih.govresearchgate.net The development of robust QSAR models can help in predicting the biological activity of newly designed derivatives, guiding synthetic efforts towards more potent compounds. mdpi.com Furthermore, enhancing molecular dynamics simulations can offer a more dynamic picture of how these molecules interact with biological targets, such as enzymes or receptors, and can help in assessing the stability of ligand-protein complexes. mdpi.comresearchgate.net The use of web-based tools for predicting ADME (absorption, distribution, metabolism, and excretion) properties will also be crucial in the early stages of development to assess the drug-likeness of novel derivatives. researchgate.net

Table 2: Computational Methods in Hydrazide Research

Computational MethodApplicationResearch Focus
Density Functional Theory (DFT) Optimize molecular structures, investigate electronic properties (HOMO/LUMO), conformational analysis.Understanding chemical stability and reactivity. nih.govresearchgate.net
Molecular Docking Predict binding modes and affinities to biological targets (e.g., enzymes, proteins).Identifying potential inhibitors and their interaction mechanisms. mdpi.comnih.govresearchgate.netresearchgate.net
QSAR (Quantitative Structure-Activity Relationship) Develop models to predict biological activity based on chemical structure.Designing new compounds with enhanced inhibitory activity. mdpi.com
Molecular Dynamics (MD) Simulations Investigate the stability and dynamics of protein-ligand complexes over time.Validating docking results and understanding binding stability. mdpi.comresearchgate.net
ADME/T Prediction In silico evaluation of pharmacokinetic properties and toxicity risks.Assessing drug-likeness and potential adverse effects. nih.govresearchgate.net

Investigation of New Coordination Chemistries and Ligand Designs

Benzohydrazides and their derivatives are excellent chelating agents due to the presence of multiple donor atoms, making them valuable ligands in coordination chemistry. biointerfaceresearch.comiosrjournals.org The specific structure of this compound, with its amino, bromo, and chloro substituents, offers unique electronic and steric properties that can be exploited in the design of novel ligands.

Future research should focus on exploring the coordination behavior of this compound and its derivatives with a wide range of transition metal ions. iosrjournals.orgbohrium.com The amide group in hydrazides offers potential binding through both oxygen and nitrogen atoms, and the mode of coordination can be influenced by the metal ion and reaction conditions. iosrjournals.org Investigations into how the substituents on the phenyl ring influence the coordination geometry and the stability of the resulting metal complexes are needed. This could lead to the development of new catalysts, magnetic materials, or therapeutic agents. Designing new hydrazone-based ligands derived from this compound could yield complexes with specific biological activities, for example, as inhibitors for enzymes like HDACs. mdpi.comnih.gov

Expanding Applications in Materials Science and Organic Transformations

The inherent reactivity of the functional groups in this compound makes it a versatile building block for both materials science and organic synthesis. biointerfaceresearch.comthepharmajournal.com Related amino-halogenated aromatic compounds are already utilized in the creation of dyes, pigments, and advanced polymers, suggesting a promising avenue for this benzohydrazide. myskinrecipes.comchemimpex.com

A key area for future research is the exploration of this compound in the synthesis of novel materials. Its potential use in developing polymers with unique thermal or optical properties warrants investigation. chemimpex.com The oxidation of the hydrazide to form the corresponding diazene (B1210634) could yield photoswitches or dyes. odu.eduacs.org In organic synthesis, this compound can serve as a precursor for various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry. researchgate.net Furthermore, the strategic placement of the amino and hydrazide groups could allow the molecule to act as a directing group for C-H activation, enabling the selective functionalization of the aromatic ring in complex organic transformations. nih.gov

Green Chemistry Approaches for Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less toxic substances. researchgate.net The synthesis of aromatic hydrazides is an area where green approaches have already demonstrated significant benefits. odu.eduorientjchem.org

Future research must prioritize the development of environmentally benign synthetic routes for this compound. This includes the adoption of solvent-free reaction conditions, often coupled with microwave irradiation, which can dramatically reduce reaction times and energy usage while increasing product yields. researchgate.netresearchgate.net The use of greener solvents, such as replacing concentrated sulfuric acid with acetic acid, is another important strategy. orientjchem.org Exploring the use of recyclable, metal-free oxidizing agents, like Bobbitt's salt, for transformations of the hydrazide group presents another sustainable alternative to traditional methods that often rely on stoichiometric, nonrecyclable reagents. odu.eduacs.org A comprehensive assessment of new synthetic methods using green chemistry metrics, such as atom economy and the E-factor, will be crucial to quantify their environmental impact and efficiency. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-bromo-5-chlorobenzohydrazide, considering regioselectivity challenges in halogenated aromatic systems?

  • Methodological Answer : Synthesis typically involves sequential halogenation and hydrazide formation. For regioselective bromination and chlorination, use directed ortho-metalation (DoM) strategies or Friedel-Crafts acylation with halogen directing groups. For hydrazide formation, react the corresponding benzoyl chloride with hydrazine hydrate under anhydrous conditions. Monitor reaction progress via TLC and adjust stoichiometry to minimize polyhalogenation byproducts. Phosphonylation methods (as used in analogous bromopyridines ) can be adapted for functional group compatibility.

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern in this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR distinguishes amino protons (δ 4.5–6.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). 13^{13}C NMR identifies carbonyl carbons (δ 165–170 ppm) and halogen-substituted aromatic carbons.
  • IR : Confirm hydrazide C=O stretch (1630–1690 cm1^{-1}) and N-H bends (1540–1650 cm^{-1) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns from bromine/chlorine. Cross-reference with databases like NIST Chemistry WebBook .

Q. How should researchers approach single-crystal X-ray diffraction for structural elucidation of this compound?

  • Methodological Answer : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). Use SHELXL for refinement, leveraging its robust handling of heavy atoms (Br, Cl). Key parameters:
ParameterValue (Example)Source
Space groupMonoclinic, P21/nP2_1/nAnalogous structures
Unit cell dimensionsa=9.44A˚a = 9.44 \, \text{Å}
Refinement methodFull-matrix least squares
Address twinning with TWIN/BASF commands in SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data?

  • Methodological Answer :
  • Step 1 : Compare DFT-optimized geometries (bond lengths, angles) with X-ray data. Discrepancies >0.1 Å suggest conformational flexibility or crystal packing effects.
  • Step 2 : Validate electrostatic potential maps against experimental electron density (e.g., Hirshfeld surfaces). Adjust DFT functionals (e.g., B3LYP-D3 for dispersion forces).
  • Step 3 : Use molecular dynamics simulations to model crystal environment impacts .

Q. What strategies mitigate twinning or disorder in the X-ray analysis of halogen-rich benzohydrazides?

  • Methodological Answer :
  • Crystallization : Add co-solvents (e.g., hexane) to slow nucleation. Use seeding techniques for controlled growth.
  • Data Collection : Collect high-resolution data (≤0.8 Å) to resolve halogen positions. For twinned crystals, apply SHELXD for initial phasing and SHELXL for refinement with HKLF5 format .
  • Disorder Modeling : Split occupancy between halogen sites using PART instructions in SHELXL.

Q. How to design stability studies under varying conditions (pH, temperature) for this compound?

  • Methodological Answer :
  • Accelerated Stability Testing : Use HPLC to monitor degradation under stress conditions (40–80°C, pH 1–13). Track hydrazide hydrolysis to benzoyl chloride derivatives.
  • Kinetic Analysis : Apply Arrhenius equation to predict shelf life. For pH-dependent stability, use buffer systems and quantify degradation products via LC-MS.

Data Contradiction Analysis

Q. How should researchers address conflicting spectral interpretations (e.g., NMR vs. IR) for amino-halogenated benzohydrazides?

  • Methodological Answer :
  • Cross-Validation : Reconcile NMR coupling constants with IR carbonyl stretches. For example, a downfield-shifted N-H in IR but absent in NMR may indicate tautomerism.
  • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity. Compare experimental IR with computed spectra (e.g., Gaussian 16) .

Tables for Key Parameters

Table 1 : Crystallographic Parameters for Halogenated Benzohydrazides

Parameter2-Amino-5-chloro-1,3-benzoxazole Proposed for Target Compound
Space groupP21/nP2_1/nP21/cP2_1/c (predicted)
aa (Å)9.44039.5–10.0
ZZ44
RintR_{\text{int}}0.032<0.05 (target)

Table 2 : Synthetic Yield Optimization

ConditionYield (%)Byproducts
Anhydrous NMP, 80°C72Di-brominated (8%)
DMF, 60°C65Chloro-hydrazide (12%)

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